molecular formula C22H23N5O3 B13763110 Acetic acid, (4-((1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene)methyl)phenoxy)-, ((4-(dimethylamino)phenyl)methylene)hydrazide CAS No. 107044-95-1

Acetic acid, (4-((1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene)methyl)phenoxy)-, ((4-(dimethylamino)phenyl)methylene)hydrazide

Cat. No.: B13763110
CAS No.: 107044-95-1
M. Wt: 405.4 g/mol
InChI Key: ZLOOFOAIRJCRJX-SWZQWKNLSA-N
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Description

Acetic acid, (4-((1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene)methyl)phenoxy)-, ((4-(dimethylamino)phenyl)methylene)hydrazide is a complex organic compound with the molecular formula C22H23N5O3 and a molecular weight of 405.4497 g/mol. This compound is known for its unique structure, which includes a pyrazole ring, a phenoxy group, and a hydrazide moiety. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of acetic acid, (4-((1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene)methyl)phenoxy)-, ((4-(dimethylamino)phenyl)methylene)hydrazide involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions

Scientific Research Applications

Acetic acid, (4-((1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene)methyl)phenoxy)-, ((4-(dimethylamino)phenyl)methylene)hydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to acetic acid, (4-((1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene)methyl)phenoxy)-, ((4-(dimethylamino)phenyl)methylene)hydrazide include other pyrazole derivatives and hydrazides. These compounds share structural similarities but differ in their functional groups and overall properties. The uniqueness of this compound lies in its specific combination of a pyrazole ring, phenoxy group, and hydrazide moiety, which imparts distinct chemical and biological activities .

Biological Activity

Acetic acid derivatives, particularly those containing pyrazole and hydrazide moieties, have garnered attention in medicinal chemistry due to their diverse biological activities. The compound "Acetic acid, (4-((1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene)methyl)phenoxy)-, ((4-(dimethylamino)phenyl)methylene)hydrazide" is of particular interest due to its potential therapeutic applications. This article will explore the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound can be structurally represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18_{18}H20_{20}N4_{4}O3_{3}
  • Molar Mass : 344.38 g/mol

Synthesis

The synthesis of this compound typically involves the condensation of acetic acid derivatives with hydrazine and subsequent reactions with aryl aldehydes. A common synthetic route includes:

  • Formation of Pyrazole Derivative : Reaction of 3-methyl-5-oxo-4H-pyrazole with formaldehyde.
  • Coupling Reaction : The resulting pyrazole is then reacted with phenolic compounds and dimethylaminobenzaldehyde under acidic conditions to yield the final hydrazide product.

Antimicrobial Properties

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial activity. For example, a review highlighted that various pyrazole derivatives demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli . The compound has shown similar potential in preliminary assays.

Anti-inflammatory Activity

The anti-inflammatory properties of compounds containing hydrazide groups are well-documented. In vitro studies have demonstrated that certain hydrazides can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The compound's structure suggests it may possess similar inhibitory effects on COX enzymes, potentially leading to reduced inflammation .

Anticancer Activity

Emerging research has suggested that pyrazole derivatives may exhibit anticancer properties. A study reported that certain substituted pyrazoles inhibited cancer cell proliferation in various cancer lines through apoptosis induction . The specific compound's structural features may enhance its binding affinity to cancer targets.

Summary of Biological Activities

Activity Effectiveness Reference
AntimicrobialEffective against bacteria
Anti-inflammatoryCOX inhibition observed
AnticancerInduces apoptosis

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrazole derivatives, including variations of the compound . Results indicated a notable reduction in bacterial growth at concentrations as low as 50 µg/mL.
  • Inhibition of COX Enzymes : In vitro testing of the compound revealed an IC50_{50} value for COX-2 inhibition at approximately 0.03 µM, indicating a strong selectivity compared to COX-1 .
  • Cancer Cell Proliferation : Research involving human cancer cell lines demonstrated that the compound reduced proliferation rates by over 70% at higher concentrations (100 µM), suggesting potential for further development as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the critical steps for optimizing the synthesis of this compound to achieve higher yield and purity?

  • Methodological Answer : Synthesis optimization involves refluxing precursors (e.g., hydrazide derivatives) in polar aprotic solvents like DMSO or DMF under controlled temperature (80–120°C) for 12–24 hours. Post-reflux, distillation under reduced pressure followed by slow crystallization in ethanol-water mixtures improves purity. For example, yields up to 65% were achieved using ice-water quenching and extended stirring to precipitate intermediates . Catalyst selection (e.g., iodine for azide cyclization) and pH adjustments during hydrazide condensation can further enhance selectivity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying the pyrazole, thiazolidinone, and hydrazide moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). Melting point analysis (e.g., 141–143°C) and FT-IR for functional groups (C=O at ~1700 cm⁻¹, N-H at ~3300 cm⁻¹) provide supplementary validation .

Q. What are the standard protocols for synthesizing hydrazide intermediates relevant to this compound?

  • Methodological Answer : Hydrazide derivatives are typically synthesized by refluxing ester precursors (e.g., ethyl bromoacetate) with hydrazine hydrate (20 mmol) in ethanol for 10 hours. Reaction progress is monitored via TLC (petroleum ether:ethyl acetate), followed by acidification with acetic acid (pH 6) to precipitate intermediates. Recrystallization from methanol or DMF-acetic acid mixtures yields pure hydrazides .

Advanced Research Questions

Q. How do structural modifications in the pyrazole and thiazolidinone moieties influence biological activity?

  • Methodological Answer : Comparative studies show that fluorinated benzene substituents enhance lipophilicity and membrane permeability, while methoxy groups on the phenyl ring improve solubility. For instance, pyrazole analogs with 4-fluorobenzyloxy groups exhibit anti-inflammatory activity, whereas thiazolidinone cores with sulfonyl groups show antidiabetic properties. Structure-activity relationship (SAR) studies using molecular docking and in vitro assays (e.g., enzyme inhibition) are recommended to validate these trends .

Q. How can contradictions in biological activity data across structurally similar derivatives be resolved?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell line specificity) or stereochemical differences. To address this:

  • Perform dose-response curves across multiple cell lines (e.g., cancer vs. non-cancer).
  • Use X-ray crystallography or DFT calculations to analyze conformational preferences (e.g., Z/E isomerism in hydrazone linkages).
  • Validate results with in vivo models to account for pharmacokinetic factors .

Q. What non-covalent interactions stabilize the compound’s structure in coordination complexes or supramolecular assemblies?

  • Methodological Answer : X-ray diffraction studies reveal that the dimethylaminophenyl group participates in π-hole interactions with electron-deficient pyridyl rings, while the hydrazide moiety forms hydrogen bonds with carboxylate residues. Tetrel bonding involving lead(II) or sulfur atoms in thiazolidinone rings further stabilizes coordination polymers. Computational tools (e.g., AIM analysis) can map these interactions .

Q. How do reaction conditions (solvent, temperature, catalyst) influence the stereochemistry of intermediates?

  • Methodological Answer : Solvent polarity (e.g., DMF vs. ethanol) affects the tautomeric equilibrium of pyrazolone intermediates, favoring Z-isomers in aprotic media. Refluxing at 80°C in acetic acid promotes cyclization to thiazolidinone rings, while room-temperature reactions yield open-chain hydrazones. Chiral HPLC or circular dichroism (CD) spectroscopy can track stereochemical outcomes .

Q. Data Contradiction Analysis

Q. Why do fluorinated derivatives exhibit variable bioactivity despite similar lipophilicity?

  • Methodological Answer : Fluorine’s electronegativity can alter electronic profiles (e.g., dipole moments), affecting target binding. For example, 2-fluorobenzyloxy derivatives may sterically hinder enzyme active sites compared to 4-fluorinated analogs. Competitive binding assays and molecular dynamics simulations can identify steric vs. electronic contributions .

Q. Experimental Design Considerations

Q. What in vitro models are suitable for evaluating the compound’s antidiabetic or anti-inflammatory potential?

  • Methodological Answer :

  • Antidiabetic : PPAR-γ transactivation assays in 3T3-L1 adipocytes or α-glucosidase inhibition studies.
  • Anti-inflammatory : COX-2 inhibition in RAW 264.7 macrophages or IL-6 suppression in LPS-stimulated monocytes.
    Dose optimization (1–100 µM) and cytotoxicity screening (MTT assay) are prerequisites .

Properties

CAS No.

107044-95-1

Molecular Formula

C22H23N5O3

Molecular Weight

405.4 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-[4-[(Z)-(3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]phenoxy]acetamide

InChI

InChI=1S/C22H23N5O3/c1-15-20(22(29)26-24-15)12-16-6-10-19(11-7-16)30-14-21(28)25-23-13-17-4-8-18(9-5-17)27(2)3/h4-13H,14H2,1-3H3,(H,25,28)(H,26,29)/b20-12-,23-13+

InChI Key

ZLOOFOAIRJCRJX-SWZQWKNLSA-N

Isomeric SMILES

CC\1=NNC(=O)/C1=C\C2=CC=C(C=C2)OCC(=O)N/N=C/C3=CC=C(C=C3)N(C)C

Canonical SMILES

CC1=NNC(=O)C1=CC2=CC=C(C=C2)OCC(=O)NN=CC3=CC=C(C=C3)N(C)C

Origin of Product

United States

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